molecular formula C10H15N3O B3005912 (1,5-Dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone CAS No. 1693873-66-3

(1,5-Dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B3005912
CAS No.: 1693873-66-3
M. Wt: 193.25
InChI Key: VZBZYGXVDWVQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,5-Dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups at positions 1 and 5, and a pyrrolidine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone typically involves the reaction of 1,5-dimethylpyrazole with a suitable pyrrolidine derivative. One common method includes the acylation of 1,5-dimethylpyrazole with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the methanone group can yield the corresponding alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(1,5-Dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,5-Dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

    1,5-Dimethylpyrazole: Shares the pyrazole core but lacks the pyrrolidine moiety.

    Pyrrolidine-1-carbonyl chloride: Used as a precursor in the synthesis of the target compound.

    3,5-Dimethylpyrazole: Similar structure but with different substitution patterns.

Uniqueness: (1,5-Dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-9(11-12(8)2)10(14)13-5-3-4-6-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBZYGXVDWVQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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